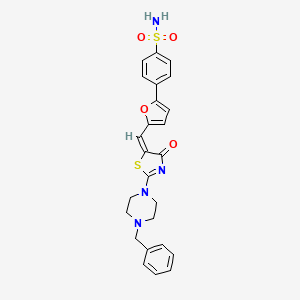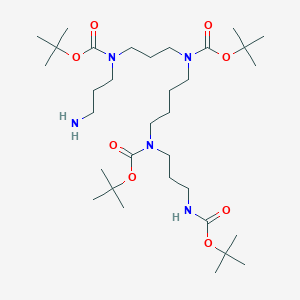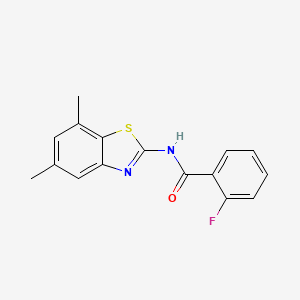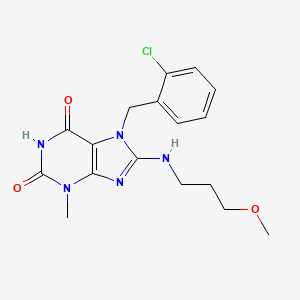![molecular formula C15H19N5O2 B2858515 2-Ethyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878411-34-8](/img/structure/B2858515.png)
2-Ethyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Purine Analogs and Derivatives
Synthesis of Disubstituted 1-Benzylimidazoles : The research explored the synthesis of 1-benzylimidazoles, vital precursors for purine analogs. Reactions involving benzylisonitrile and diaminomaleonitrile, or ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with benzylamine, were examined. These processes led to the creation of various imidazoles and, subsequently, dihydropurines and carbamoylpurines. These compounds have implications in the synthesis of purine analogs (Alves, Proença, & Booth, 1994).
Development of Polymethylene Purine Derivatives : This study focused on the condensation of diethylacetal of dimethylformamide with polymethyleneimidazoles to produce derivatives of polymethylenehypoxanthines. These compounds serve as precursors for various purine derivatives with potential antiviral and antihypertensive activities (Nilov et al., 1995).
Synthesis of Hydroxyalkyl-Substituted Purines : This paper discusses the reaction of amino alcohols with ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate, leading to the formation of amidines. These amidines cyclize to create imidazoles, which then react with aldehydes and ketones to produce carbamoyl dihydropurines and carbamoylpurines, essential for the development of hydroxyalkyl-substituted purines (Booth, Dias, & Proença, 1992).
Advances in Chemical Reactions
Microwave-Irradiated Reactions of 5-Arylfuran-2-carboxaldehydes : Studying the reactions of 5-arylfuran-2-carboxaldehydes with active methylene compounds under microwave irradiation. This research provides insights into improving reaction efficiency and yield, relevant in various chemical synthesis processes (Rábarová et al., 2004).
X-Ray Analysis of Isoxazol-5(4H)-ones : Investigating the treatment of ethyl (RS)-2,4,4-trimethyl-3-oxopentanoate with hydroxylamine under basic conditions, leading to the formation of isoxazol-5(4H)-ones. The study included X-ray analyses to determine the structures of these compounds, contributing to the understanding of oxidative processes in organic chemistry (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).
Novel Compounds and Methodologies
Synthesis of Benzo[g]imidazo[1,2-a]quinolinedione Derivatives : Describes the synthesis of benzo[g]imidazo[1,2-a]quinolone-6,11-dione derivatives using a one-pot multicomponent method. This efficient approach offers a route to create complex fused polycyclic structures with potential biological activities (Bayat, Hosseini, & Notash, 2016).
Development of Functional Aliphatic Cyclic Carbonates : This research presents the synthesis of imidazole intermediates using bis(methylol) propionic acid and trimethylolpropane, leading to the creation of functional cyclic carbonates. These compounds have potential biomedical applications, evidenced by their low cytotoxicity on human dermal fibroblasts (Olsson et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-ethyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-6-8-19-9(3)10(4)20-11-12(16-14(19)20)17(5)15(22)18(7-2)13(11)21/h6H,1,7-8H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGCJCIAENXUON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3CC=C)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-allyl-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one](/img/structure/B2858433.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2858437.png)
![4-[(2,4-dichlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2858438.png)
![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2858439.png)





![2,8-Dibromo-6,12-diphenylbenzo[c][1,5]benzodiazocine](/img/structure/B2858451.png)
![[(2R,4S)-2-Methyl-1,1-dioxothian-4-yl]methanamine;hydrochloride](/img/structure/B2858452.png)

